molecular formula C12H11FN2O B8362093 2-Fluoro-4-(3-oxopiperidin-1-yl)benzonitrile

2-Fluoro-4-(3-oxopiperidin-1-yl)benzonitrile

Cat. No. B8362093
M. Wt: 218.23 g/mol
InChI Key: YVQJFTOENJGGBF-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

To a solution of 2-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (1,000 mg, 4.54 mmol) in CH2Cl2 (2 mL) was added Dess-Martin Periodinane (231 mg, 0.545 mmol). The reaction was stirred at rt for 1 h. The reaction was diluted CH2Cl2, washed with saturated aqueous NaHCO3 and saturated aqueous NaCl. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-50% EtOAc/Hex to give the product, 2-fluoro-4-(3-oxopiperidin-1-yl)benzonitrile, (600 mg, 2.75 mmol, 60.6% yield) as a white foam. Anal. Calcd. for C12H11FN2O m/z 218.2, found: 219.1 (M+H)+.
Name
2-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile
Quantity
4.54 mmol
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH:12]([OH:16])[CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
2-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile
Quantity
4.54 mmol
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)N1CC(CCC1)O
Name
Quantity
231 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-50% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)N1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.75 mmol
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 60.6%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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